molecular formula C19H16N6O B4033541 2-(4-ETHYLPHENYL)-N-(1H-1,2,3,4-TETRAZOL-5-YL)QUINOLINE-4-CARBOXAMIDE

2-(4-ETHYLPHENYL)-N-(1H-1,2,3,4-TETRAZOL-5-YL)QUINOLINE-4-CARBOXAMIDE

Cat. No.: B4033541
M. Wt: 344.4 g/mol
InChI Key: YRFBQDTZMNFUKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ETHYLPHENYL)-N-(1H-1,2,3,4-TETRAZOL-5-YL)QUINOLINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ETHYLPHENYL)-N-(1H-1,2,3,4-TETRAZOL-5-YL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Tetrazole Group: This step can involve the cyclization of nitriles with sodium azide under acidic conditions.

    Coupling Reactions: The final step may involve coupling the quinoline core with the tetrazole group and the ethylphenyl group using amide bond formation techniques.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-ETHYLPHENYL)-N-(1H-1,2,3,4-TETRAZOL-5-YL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Modulation of receptor activity to alter cellular responses.

    Pathways: Interference with signaling pathways that regulate cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, known for their antimalarial activity.

    Tetrazole Derivatives: Compounds such as losartan, used as antihypertensive agents.

Uniqueness

2-(4-ETHYLPHENYL)-N-(1H-1,2,3,4-TETRAZOL-5-YL)QUINOLINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline or tetrazole derivatives.

Properties

IUPAC Name

2-(4-ethylphenyl)-N-(2H-tetrazol-5-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O/c1-2-12-7-9-13(10-8-12)17-11-15(14-5-3-4-6-16(14)20-17)18(26)21-19-22-24-25-23-19/h3-11H,2H2,1H3,(H2,21,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFBQDTZMNFUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NNN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-ETHYLPHENYL)-N-(1H-1,2,3,4-TETRAZOL-5-YL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
2-(4-ETHYLPHENYL)-N-(1H-1,2,3,4-TETRAZOL-5-YL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 3
2-(4-ETHYLPHENYL)-N-(1H-1,2,3,4-TETRAZOL-5-YL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 4
2-(4-ETHYLPHENYL)-N-(1H-1,2,3,4-TETRAZOL-5-YL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
2-(4-ETHYLPHENYL)-N-(1H-1,2,3,4-TETRAZOL-5-YL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 6
2-(4-ETHYLPHENYL)-N-(1H-1,2,3,4-TETRAZOL-5-YL)QUINOLINE-4-CARBOXAMIDE

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